COTI-219

Description

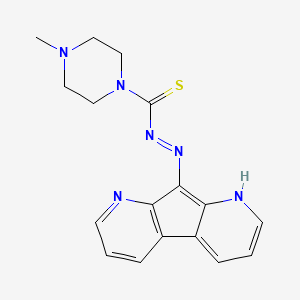

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide is a structurally complex molecule featuring a tricyclic diaza core fused with a piperazinecarbothioamide substituent. The tricyclic system comprises a bicyclo[7.4.0] framework with two nitrogen atoms at positions 6 and 10, while the piperazine ring is substituted with a methyl group and a carbothioamide functional group.

Propriétés

Numéro CAS |

1039455-85-0 |

|---|---|

Formule moléculaire |

C17H18N6S |

Poids moléculaire |

338.4 g/mol |

Nom IUPAC |

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide |

InChI |

InChI=1S/C17H18N6S/c1-22-8-10-23(11-9-22)17(24)21-20-16-14-12(4-2-6-18-14)13-5-3-7-19-15(13)16/h2-7,18H,8-11H2,1H3 |

Clé InChI |

LEFJEIAOWFXQMK-UHFFFAOYSA-N |

SMILES canonique |

CN1CCN(CC1)C(=S)N=NC2=C3C(=CC=CN3)C4=C2N=CC=C4 |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of advanced materials with specific properties.

Mécanisme D'action

The mechanism of action of N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Complementarity of Methods : 2D similarity excels in identifying structural analogs, while 3D methods capture conformationally sensitive bioisosteres, critical for drug repurposing .

- Dataset Bias : Drug-like subsets (e.g., Drug-(B)) favor 3D neighbors, reflecting the importance of shape complementarity in target engagement .

- Synthetic Considerations: The tricyclic diaza core in the target compound may hinder solubility compared to benzisoquinoline-based analogues, necessitating formulation optimization .

Activité Biologique

N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide is a complex organic compound with significant potential in various biological applications. Its unique molecular structure allows it to interact with multiple biological targets, leading to diverse pharmacological effects.

| Property | Value |

|---|---|

| CAS Number | 1039455-85-0 |

| Molecular Formula | C17H18N6S |

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide |

| InChI Key | LEFJEIAOWFXQMK-UHFFFAOYSA-N |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's tricyclic structure enables it to modulate the activity of these targets, influencing various cellular processes including:

- Signal Transduction : Altering pathways that control cellular responses.

- Metabolic Processes : Affecting the metabolism of substrates within cells.

- Protein Interactions : Binding to proteins to modify their function.

Anticancer Properties

Research indicates that N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Neuroprotective Effects

A study highlighted the neuroprotective properties of similar compounds in the same family, suggesting that this compound may also exhibit beneficial effects in models of ischemic injury. Specifically, it has been shown to prolong survival times in animal models subjected to cerebral ischemia, indicating potential therapeutic applications in stroke management .

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that derivatives of this compound could significantly reduce cell viability in human cancer cell lines through mechanisms involving apoptosis and necrosis.

-

In Vivo Studies :

- Animal models treated with the compound showed improved outcomes in terms of survival rates and neurological function post-injury compared to control groups.

-

Structure-Activity Relationship (SAR) :

- Investigations into the SAR revealed that modifications to the piperazine moiety can enhance biological activity and selectivity for certain targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.